Home > Products > Screening Compounds P126079 > 1-Ethyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
1-Ethyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine -

1-Ethyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Catalog Number: EVT-12028145
CAS Number:
Molecular Formula: C10H15N5
Molecular Weight: 205.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-Ethyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, identified by its CAS number 130574-89-9, is a compound belonging to the class of pyrazolo[3,4-d]pyrimidines. This compound features a unique structural arrangement that includes a pyrazole ring fused to a pyrimidine ring, with ethyl and propyl substituents at the nitrogen atom. It has garnered interest in scientific research due to its potential biological activities.

Source and Classification

The compound is classified under heterocyclic compounds, specifically as a pyrazolo[3,4-d]pyrimidine derivative. Its molecular formula is C8H11N5C_8H_{11}N_5 with a molecular weight of 177.21 g/mol. The structure can be represented in various chemical databases, including PubChem and Ambeed, which provide details on its synthesis and properties .

Synthesis Analysis

Methods and Technical Details

The synthesis of 1-Ethyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step processes that may include nucleophilic substitutions and cyclization reactions. One common synthetic route involves the reaction of appropriate pyrazole derivatives with alkylating agents under controlled conditions to introduce the ethyl and propyl groups at the nitrogen atom .

For example, starting materials such as 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine can be treated with ethyl and propyl amines in a solvent like tetrahydrofuran at room temperature to yield the desired product with high selectivity and yield .

Technical Details

The synthesis often requires careful monitoring of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized compound.

Molecular Structure Analysis

Structure and Data

The molecular structure of 1-Ethyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine consists of a pyrazole ring fused to a pyrimidine ring. The key features include:

  • Molecular Formula: C8H11N5C_8H_{11}N_5
  • Molecular Weight: 177.21 g/mol
  • Structural Representation: The compound can be depicted using various chemical drawing software or databases that provide 2D and 3D visualizations.

Structural Data

The compound exhibits specific geometrical configurations influenced by the presence of nitrogen atoms in the rings, which affect its reactivity and interactions with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

1-Ethyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can participate in various chemical reactions typical for heterocyclic compounds. These reactions include:

  • Nucleophilic Substitution: The nitrogen atoms in the pyrazole or pyrimidine rings can undergo nucleophilic attack by various reagents.
  • Cyclization Reactions: The compound may also serve as a precursor for further cyclization to form more complex heterocycles.

Technical details regarding these reactions often involve optimizing conditions such as temperature and concentration to achieve desired products efficiently.

Mechanism of Action

Process and Data

The mechanism of action for 1-Ethyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is largely dependent on its interaction with biological targets. Preliminary studies suggest that it may act on specific enzymes or receptors involved in cellular signaling pathways.

Data from pharmacological studies indicate that compounds within this class may exhibit anti-inflammatory or anti-cancer properties, although detailed mechanisms require further investigation through biological assays.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 1-Ethyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine include:

  • Appearance: Typically appears as a solid or crystalline substance.
  • Solubility: Solubility data may vary based on solvent systems used.

Chemical Properties

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature.
  • Reactivity: Reacts readily with electrophiles due to the presence of nitrogen atoms.

Relevant data regarding these properties can be found in chemical databases that compile experimental findings from various studies.

Applications

Scientific Uses

1-Ethyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has potential applications in medicinal chemistry due to its structural characteristics that may confer biological activity. Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines are being explored for their roles as:

  • Antimicrobial Agents: Targeting bacterial infections.
  • Anti-cancer Agents: Inhibiting tumor growth through specific pathways.

Continued research into this compound could lead to novel therapeutic agents with improved efficacy against various diseases.

Introduction to Pyrazolo[3,4-d]pyrimidine Scaffold in Targeted Therapy

The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a privileged structural motif in oncology drug discovery due to its versatility in inhibiting oncogenic kinases. This tricyclic system serves as a bioisostere of the purine nucleobase adenine, enabling competitive antagonism at ATP-binding sites critical for kinase functionality [1] [4]. The molecular architecture of 1-ethyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine exemplifies strategic lead optimization efforts to enhance target affinity and selectivity against key oncogenic drivers. Its design incorporates specific substitutions at the N1 and C4 positions—ethyl and propylamine groups, respectively—that collectively modify electronic properties, steric occupancy, and hydrophobic interactions within kinase domains [8]. This compound represents a focused effort to overcome limitations of earlier pyrazolo[3,4-d]pyrimidine-based inhibitors, including metabolic instability and acquired resistance mutations in targets like EGFR and Src kinases [1] [6].

Structural Significance as Adenine Mimetic in ATP-Competitive Inhibition

The pyrazolo[3,4-d]pyrimidine core replicates the hydrogen-bonding pattern and π-electron distribution of adenine through conserved nitrogen atoms at positions 1, 3, 7, and 8. This mimicry facilitates critical interactions with kinase hinge regions:

  • N1 and N8 form bidentate hydrogen bonds with backbone NH and C=O groups of kinase residues (e.g., Met793 in EGFR) [1]
  • C6-H participates in hydrophobic contacts with gatekeeper residues (e.g., Thr790 in EGFRT790M) [1] [8]
  • The planar aromatic system enables π-stacking with phenylalanine residues (e.g., Phe832 in Src) [6]

Table 1: Hydrogen Bonding Interactions of Pyrazolo[3,4-d]pyrimidine vs. Adenine

Interaction SiteAdenine (ATP)Pyrazolo[3,4-d]pyrimidineKinase Residues
Donor-Acceptor Pair 1N1-H···O=CN1-H···O=CMet793 (EGFR)
Acceptor-Donor PairN6-H···NN4-H···NThr854 (Abl)
Hydrophobic ContactC2-HC6-HThr790 (EGFRT790M)

Molecular docking studies confirm that 1-ethyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine maintains these essential interactions while introducing substitutions that optimize van der Waals contacts with secondary hydrophobic pockets [1] [8]. The propylamine chain at C4 extends toward the ribose-binding region, forming water-mediated hydrogen bonds with conserved aspartate residues (Asp831 in Src), enhancing binding affinity by 2.3-fold compared to unsubstituted analogs [6].

Role of Pyrazolo[3,4-d]pyrimidine Core in Oncogenic Kinase Inhibition

The scaffold demonstrates broad-spectrum kinase inhibition by exploiting conserved features of ATP-binding clefts:

  • EGFR Inhibition: Derivatives like compound 12b (structurally analogous to 1-ethyl-N-propyl variant) inhibit wild-type EGFR at IC50 = 0.016 µM and mutant EGFRT790M at IC50 = 0.236 µM through optimized hinge region binding [1]
  • Src Family Kinases: N1-alkylated pyrazolo[3,4-d]pyrimidines (e.g., SI388) exhibit Ki values of 0.42 µM against Src by occupying the hydrophobic back pocket adjacent to the ATP site [6]
  • CDK2 Targeting: C4-amino substitutions enable submicromolar inhibition (IC50 = 0.057 µM for compound 14) by extending toward the selectivity pocket [7]

Table 2: Kinase Inhibition Profile of Pyrazolo[3,4-d]pyrimidine Derivatives

Kinase TargetCompoundIC50/Ki (µM)Cellular Activity
EGFRWT12b [1]0.016 ± 0.003A549: IC50 = 8.21 µM
EGFRT790M12b [1]0.236 ± 0.041HCT116: IC50 = 19.56 µM
SrcSI388 [6]0.423 ± 0.093GBM viability reduction (3D model)
CDK2/Cyclin A214 [7]0.057 ± 0.003HCT116: IC50 = 6 nM
RET7a [2]0.032 (phosphorylation inhibition)MCF-7: 100 nM efficacy

Mechanistically, these compounds induce apoptosis via BAX/Bcl-2 ratio elevation (8.8-fold increase) and arrest cell cycle at S/G2-M phases in colorectal carcinoma models [1]. In glioblastoma, Src-targeting derivatives enhance radiosensitivity by suppressing radiation-induced SFK activation, reducing 3D spheroid viability by 67% at 5 µM [6]. The scaffold's adaptability enables targeting of resistance-conferring mutations; C4-anilino modifications in 1-ethyl-N-propyl derivatives bypass steric hindrance from EGFRT790M's methionine gatekeeper residue [1] [8].

Rationale for N1-Ethyl and C4-Propylamine Substitutions in Lead Optimization

Strategic substitution at N1 and C4 positions addresses pharmacological limitations of first-generation inhibitors:

  • N1-Ethyl Group:
  • Reduces metabolic dealkylation compared to bulkier groups (e.g., isopropyl) while maintaining hydrophobic contact with Leu792 in EGFR [1]
  • Lowers topological polar surface area (TPSA) by 15% versus N-H analogs, enhancing membrane permeability (Papp > 5 × 10−6 cm/s) [8]
  • Prevents π-stacking interactions that promote aggregation-related toxicity [6]
  • C4-Propylamine Chain:
  • Optimizes length for ribose-binding pocket occupation: Methyl (too short), butyl (steric clash) vs. propyl (Goldilocks length) [7]
  • Terminal amino group enables salt bridge formation with Asp831 in Src (ΔG = -2.8 kcal/mol) [6]
  • Enhances aqueous solubility (logS = -3.2) versus aryl-substituted analogs through protonation at physiological pH [8]

Thermodynamic profiling reveals the propylamine substitution contributes favorably to binding entropy (TΔS = +4.2 kcal/mol) by displacing ordered water molecules from the hydrophobic region II of kinases [1] [8]. Molecular dynamics simulations show the N1-ethyl group rotates to accommodate gatekeeper residue expansion in mutant EGFR, explaining retained potency against T790M variants where bulkier inhibitors fail [1].

Table 3: Structure-Activity Relationship of Key Substitutions

PositionSubstitutionBinding Energy (ΔG, kcal/mol)Cellular IC50 (µM)Key Interactions
N1H-8.112.4 ± 1.2 (A549)Reduced hydrophobic contact
N1Ethyl-10.63.8 ± 0.4 (A549)Van der Waals with Leu792
N1Isopropyl-10.94.2 ± 0.5 (A549)Steric clash in mutant EGFR
C4Aniline-11.20.9 ± 0.1 (HCT116)π-Stacking with Phe723
C4Propylamine-12.40.3 ± 0.05 (HCT116)H-bond with Asp831, water displacement
C4Butylamine-10.17.5 ± 0.8 (HCT116)Hydrophobic mismatch

Lead optimization studies demonstrate that combining N1-ethyl with C4-propylamine yields 5-fold greater selectivity for EGFR over IGF1R compared to N1-phenyl derivatives, mitigating off-target effects [1] [8]. The compound's moderate logP (2.8) balances cellular uptake and solubility, outperforming clinical candidates like erlotinib in multidrug-resistant models by avoiding P-glycoprotein recognition (efflux ratio = 2.1 vs. 18.7 for erlotinib) [8].

Properties

Product Name

1-Ethyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

IUPAC Name

1-ethyl-N-propylpyrazolo[3,4-d]pyrimidin-4-amine

Molecular Formula

C10H15N5

Molecular Weight

205.26 g/mol

InChI

InChI=1S/C10H15N5/c1-3-5-11-9-8-6-14-15(4-2)10(8)13-7-12-9/h6-7H,3-5H2,1-2H3,(H,11,12,13)

InChI Key

BBVBLCCRJCXDJP-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=C2C=NN(C2=NC=N1)CC

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